NHS-Biotin

Catalog No.
S537126
CAS No.
35013-72-0
M.F
C14H19N3O5S
M. Wt
341.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NHS-Biotin

CAS Number

35013-72-0

Product Name

NHS-Biotin

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

InChI

InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21)

InChI Key

YMXHPSHLTSZXKH-RVBZMBCESA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3

Solubility

Soluble in DMSO

Synonyms

biotinyl N-hydroxysuccinimide ester, N-hydroxysuccinimido biotin, N-hydroxysuccinimidobiotin, NHS-biotin

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Description

The exact mass of the compound NHS-Biotin is 341.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

How Does NHS-Biotin Work?

NHS-Biotin reacts with primary amines, which are functional groups found in many molecules including proteins. The NHS group of NHS-Biotin acts as a leaving group, readily attaching to the primary amine to form a stable amide bond. This covalent linkage between NHS-Biotin and the target molecule allows researchers to leverage the strong biotin-streptavidin interaction for various applications [].

Streptavidin is a protein with a very high affinity for biotin. By attaching NHS-Biotin to a molecule of interest, researchers can then use streptavidin conjugated (linked) to a fluorescent molecule, enzyme, or other detectable group to visualize or manipulate the biotinylated molecule [].

Applications of NHS-Biotin in Research

NHS-Biotin is a versatile tool with numerous applications in scientific research. Here are a few examples:

  • Protein-Protein Interaction Studies: Researchers can use NHS-Biotin to biotinylate one protein and then use streptavidin-conjugated beads to capture the protein along with any other proteins it interacts with. This helps identify proteins that may be involved in cellular pathways or protein complexes [].
  • Immunoassays: Antibodies can be biotinylated using NHS-Biotin. This allows researchers to develop sensitive assays where streptavidin conjugated to a detectable marker (like an enzyme) is used for signal amplification [].
  • Protein Purification: Biotinylated proteins can be purified using streptavidin conjugated to magnetic beads. This allows for efficient and specific isolation of the protein of interest from a complex mixture [].

NHS-Biotin, short for N-hydroxysuccinimide ester of biotin, is a chemical compound widely used in scientific research for the labeling of biomolecules like proteins, antibodies, and nucleic acids [1]. Biotin itself is a water-soluble vitamin (Vitamin B7) but NHS-Biotin is a derivative specifically designed to covalently attach biotin to target molecules. This labeling technique, known as biotinylation, allows researchers to track, purify, and manipulate biomolecules with ease due to biotin's strong affinity for streptavidin, another protein [2].

The significance of NHS-Biotin lies in its ability to bridge the gap between various biomolecules and streptavidin-conjugated tools. Streptavidin boasts an exceptionally strong and specific interaction with biotin, making it a valuable asset in numerous research applications like:

  • Immunodetection: Biotinylated antibodies can be easily detected using streptavidin conjugated to fluorescent dyes or enzymes, enabling sensitive visualization of target antigens [3].
  • Protein-Protein Interaction Studies: Biotinylated proteins can be used to probe interactions with other proteins by capturing them with streptavidin-coated beads [4].
  • Affinity Chromatography: Biotinylated molecules can be purified using streptavidin-immobilized columns, separating them from a complex mixture [2].

Molecular Structure Analysis

NHS-Biotin possesses a unique structure that facilitates its labeling function (See image). It consists of two key components:

  • Biotin

    This moiety provides the affinity for streptavidin. It contains a thienyl ring fused to an imidazole ring, linked to a carboxylic acid group through a valeric acid chain [1].

  • N-hydroxysuccinimide (NHS) ester

    This reactive group allows NHS-Biotin to form amide bonds with primary amines ( -NH2) present on biomolecules, particularly the side chain of lysine residues in proteins [1]. The NHS ester is susceptible to hydrolysis, making it crucial to use NHS-Biotin under specific reaction conditions.

Key Feature

The short spacer arm between biotin and NHS ester minimizes steric hindrance, allowing efficient labeling of biomolecules with minimal impact on their function [5].

Notable Aspect

NHS-Biotin is uncharged and possesses a simple alkyl chain spacer arm. This property makes it cell membrane permeable, enabling intracellular labeling of biomolecules [2].


Chemical Reactions Analysis

Synthesis

Reaction with Biomolecules

NHS-Biotin reacts with primary amines on biomolecules via nucleophilic attack by the amine group on the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond, linking the biotin moiety to the biomolecule (Equation 1) [1].

NHS-Biotin  +  Biomolecule-NH2  ->  Biomolecule-NH-CO-Biotin + NHS

Decomposition

NHS-Biotin is susceptible to hydrolysis in aqueous solutions, particularly at alkaline pH. This hydrolysis cleaves the NHS ester bond, releasing free biotin and N-hydroxysuccinimide (Equation 2) [1].

NHS-Biotin  +  H2O  ->  Biotin  +  NHS  +  OH-

Important Note

Due to hydrolysis, NHS-Biotin is typically used immediately after preparation or under controlled reaction conditions to maximize labeling efficiency.


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H16N2O6S [1]
  • Molecular Weight: 342.38 g/mol [1]
  • Appearance: White to off-white crystalline powder [7]
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling [7]
  • Solubility: Soluble in organic solvents like DMF and DMSO [3]. Poorly soluble in water [7].
  • Storage: Store desiccated at -20°C [7].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

341.1045

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30M534A3CQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Dates

Modify: 2023-08-15
1: Gabant G, Augier J, Armengaud J. Assessment of solvent residues accessibility using three Sulfo-NHS-biotin reagents in parallel: application to footprint changes of a methyltransferase upon binding its substrate. J Mass Spectrom. 2008 Mar;43(3):360-70. PubMed PMID: 17968972.
2: Pintado CO, Moreno A, Barbancho M, Pérez de la Lastra JM, Llanes D. The beta chain of the GPIIb molecule on ruminant leukocytes and platelets is not labelled by the sulfo-NHS-biotin method. Vox Sang. 1995;69(3):248-9. PubMed PMID: 8578739.

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